Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-
Description
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is an organic compound with a complex structure that includes a benzonitrile group and a hydroxy-2,2-dimethyl-3-oxopropyl substituent
Properties
CAS No. |
727683-91-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-14)11(15)10-5-3-9(7-13)4-6-10/h3-6,8,11,15H,1-2H3/t11-/m0/s1 |
InChI Key |
HZTNQOVXKCRTQB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C=O)[C@H](C1=CC=C(C=C1)C#N)O |
Canonical SMILES |
CC(C)(C=O)C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid (from oxidation), benzylamine (from reduction), and various substituted benzonitriles (from substitution).
Scientific Research Applications
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes . Additionally, the hydroxy-2,2-dimethyl-3-oxopropyl group can interact with biological molecules, potentially influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but without the hydroxy-2,2-dimethyl-3-oxopropyl substituent.
4-Hydroxybenzonitrile: Contains a hydroxy group on the benzene ring but lacks the additional substituents.
4-[(1S)-1-hydroxyethyl]benzonitrile: Similar structure but with a different substituent group.
Uniqueness
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Biological Activity
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- (CAS No. 727683-91-2) is a nitrile compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has the molecular formula CHNO. Its structure can be described as follows:
- Molecular Weight : 203.24 g/mol
- InChI Key : YZKQZQWJQOZGLG-UHFFFAOYSA-N
- SMILES : CC(C(=O)C(C1=CC=C(C=C1)C#N)O)C
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of related compounds in the benzonitrile class. For instance, a study on IITR00210, a small molecule similar to benzonitrile derivatives, demonstrated broad-spectrum antibacterial activity against enteric pathogens. This compound exhibited significant bactericidal effects, reducing bacterial counts by more than 3 Log CFU in time-kill assays .
Mechanism of Action :
The mechanism of action for these compounds involves inducing stress on the bacterial cell envelope. This stress disrupts the proton motive force (PMF), leading to ATP dissipation and promoting cell death. Additionally, the compounds showed antiadhesion properties in mammalian cell lines, indicating potential therapeutic applications in preventing bacterial infections .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. In vitro and in vivo studies have indicated that certain benzonitrile derivatives do not exhibit significant toxicity at therapeutic doses. For example, IITR00210 was found to be safe in murine models while effectively treating bacterial infections .
Study on Antibacterial Efficacy
A notable study published in December 2024 explored the antibacterial efficacy of a benzonitrile derivative against multidrug-resistant Gram-negative bacteria. The findings revealed that the compound not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections .
In Vivo Efficacy in Murine Models
In a murine model of shigellosis, IITR00210 demonstrated significant therapeutic effects, reducing bacterial loads and improving survival rates compared to controls. This suggests that benzonitrile derivatives could be promising candidates for developing new antibacterial therapies .
Comparative Analysis of Benzonitrile Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Activity |
|---|---|---|---|
| Benzonitrile, 4-[(1S)-1-hydroxy...] | 727683-91-2 | CHNO | Antibacterial |
| IITR00210 | Not available | CHN | Broad-spectrum antibacterial |
| 3-(1-Hydroxy-2,2-dimethylpropyl)... | 574013-86-8 | CHNO | Potentially antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
